An In-depth Technical Guide to 9,10-epoxy-12Z-octadecenoic acid (9(10)-EpOME)
An In-depth Technical Guide to 9,10-epoxy-12Z-octadecenoic acid (9(10)-EpOME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-epoxy-12Z-octadecenoic acid, commonly abbreviated as 9(10)-EpOME, is a biologically active lipid mediator. It is an epoxide derivative of the essential fatty acid, linoleic acid.[1] This document provides a comprehensive technical overview of 9(10)-EpOME, including its nomenclature, biosynthesis, key biological activities with supporting quantitative data, and detailed experimental protocols.
Nomenclature and Synonyms
The full chemical name of 9(10)-EpOME is 9,10-epoxy-12Z-octadecenoic acid .[1] It is also known by several synonyms, which are often used interchangeably in scientific literature:
Biosynthesis and Metabolism
9(10)-EpOME is endogenously produced from linoleic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes, such as CYP2C9 and CYP2J2.[1][4] This metabolic process converts the double bond at the 9,10-position of linoleic acid into an epoxide ring.
Once formed, 9(10)-EpOME is a substrate for soluble epoxide hydrolase (sEH), which catalyzes its hydrolysis to the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).[1][4][5] This metabolic conversion is critical, as many of the biological effects attributed to 9(10)-EpOME are mediated by its diol metabolite.[1][3][5]
Biological Activities and Quantitative Data
9(10)-EpOME and its metabolite, 9,10-DiHOME, have been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. A key mechanism of action is the induction of mitochondrial dysfunction.[3][6][7]
Tabulated Quantitative Data
| Biological Effect | Model System | Concentration/Level | Outcome | Reference |
| Mitochondrial Respiration Inhibition | Isolated perfused rat lung | 30 µmol | Significant decrease in state 3 and 4 respiration | [6] |
| Cytotoxicity | Rabbit renal proximal tubules | 500 µM | Induction of mitochondrial dysfunction and cell death | [4] |
| Increased Plasma Levels in Breast Cancer | Human plasma | Significantly elevated | Associated with breast cancer patients compared to controls | [8] |
| Increased Plasma Levels in Breast Cancer Model | MMTV-PyMT mice plasma | Significantly elevated | Higher levels in tumor-bearing mice compared to controls | [8] |
Signaling Pathways
Recent research has begun to elucidate the signaling pathways modulated by 9(10)-EpOME and its downstream metabolites. In the context of triple-negative breast cancer (TNBC), EpOMEs have been shown to promote tumorigenesis and metastasis through the PLEC/NFκB1/CXCL9 signaling pathway.[8]
Experimental Protocols
Synthesis of 9(10)-EpOME
A common method for the synthesis of 9(10)-EpOME involves the epoxidation of linoleic acid. While various methods exist, a representative protocol using meta-chloroperoxybenzoic acid (m-CPBA) is outlined below.
Workflow for the Synthesis of 9(10)-EpOME
Detailed Protocol:
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Dissolution: Dissolve linoleic acid in a suitable solvent such as dichloromethane.
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Epoxidation: Cool the solution to 0°C and add a solution of m-CPBA in dichloromethane dropwise with constant stirring.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
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Extraction: Extract the product with an organic solvent like diethyl ether.
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Purification: Purify the crude product using silica gel column chromatography to obtain pure 9(10)-EpOME.
Assessment of 9(10)-EpOME-Induced Cytotoxicity (MTT Assay)
The cytotoxicity of 9(10)-EpOME can be assessed using various methods, with the MTT assay being a common colorimetric technique.
Protocol for MTT Assay:
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Cell Seeding: Seed cells (e.g., renal proximal tubular cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of 9(10)-EpOME (e.g., 0-500 µM) and a vehicle control for a specified duration (e.g., 24-48 hours).
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Respiration
The effect of 9(10)-EpOME on mitochondrial function can be directly assessed by measuring oxygen consumption in isolated mitochondria or intact cells.
Protocol for Measuring Mitochondrial Respiration:
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Isolation of Mitochondria: Isolate mitochondria from tissues (e.g., rat liver or lung) using differential centrifugation.
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Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
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Substrate and Inhibitor Addition: Add substrates for complex I (e.g., glutamate (B1630785) and malate) and complex II (e.g., succinate) of the electron transport chain, followed by ADP to measure state 3 respiration.
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9(10)-EpOME Treatment: Introduce 9(10)-EpOME at the desired concentration (e.g., 30 µmol) and monitor its effect on oxygen consumption.
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Inhibitor Titration: Subsequently, add inhibitors such as oligomycin (B223565) (to measure state 4 respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration).
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Data Analysis: Analyze the changes in oxygen consumption rates to determine the specific effects of 9(10)-EpOME on different stages of mitochondrial respiration.[6][9]
Conclusion
9,10-epoxy-12Z-octadecenoic acid is a multifaceted lipid mediator with significant implications for cellular function and disease pathogenesis. Its role in modulating mitochondrial function and cell signaling pathways makes it a molecule of considerable interest for researchers in various fields. The provided data and protocols offer a foundational guide for the scientific community to further explore the biological significance of 9(10)-EpOME and its potential as a therapeutic target.
References
- 1. Coronaric acid - Wikipedia [en.wikipedia.org]
- 2. Coronaric acid | C18H32O3 | CID 5316080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotoxin, 9,10-epoxy-12-octadecenoate inhibits mitochondrial respiration of isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of leukotoxin, 9,10-epoxy-12 octadecenoate, by leukocytes in lung lavages of rat after exposure to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
